molecular formula C26H28N4O4 B14706668 N,N'-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) CAS No. 15155-38-1

N,N'-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide)

Cat. No.: B14706668
CAS No.: 15155-38-1
M. Wt: 460.5 g/mol
InChI Key: CSQHFKPJMOYEJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) typically involves the reaction of piperazine with phenylsuccinimide derivatives under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) is unique due to its specific combination of a piperazine ring and phenylsuccinimide groups. This structure imparts unique chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

15155-38-1

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

1-[[4-[(2,5-dioxo-3-phenylpyrrolidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C26H28N4O4/c31-23-15-21(19-7-3-1-4-8-19)25(33)29(23)17-27-11-13-28(14-12-27)18-30-24(32)16-22(26(30)34)20-9-5-2-6-10-20/h1-10,21-22H,11-18H2

InChI Key

CSQHFKPJMOYEJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)CC(C2=O)C3=CC=CC=C3)CN4C(=O)CC(C4=O)C5=CC=CC=C5

Origin of Product

United States

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